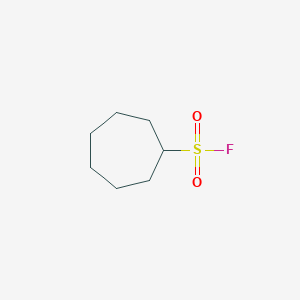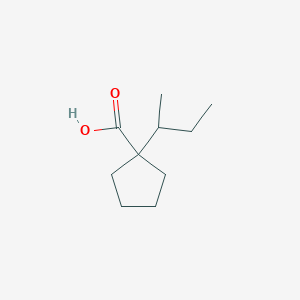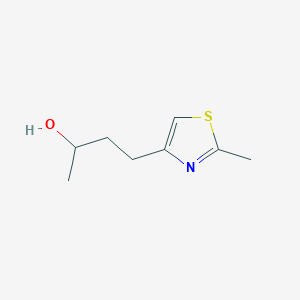![molecular formula C15H17NO3 B13617277 3-Benzyl-1-ethoxy-3-azabicyclo[3.2.0]heptane-2,4-dione](/img/structure/B13617277.png)
3-Benzyl-1-ethoxy-3-azabicyclo[3.2.0]heptane-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Benzyl-1-ethoxy-3-azabicyclo[320]heptane-2,4-dione is a complex organic compound with a bicyclic structure
Vorbereitungsmethoden
The synthesis of 3-Benzyl-1-ethoxy-3-azabicyclo[3.2.0]heptane-2,4-dione involves multiple steps. One common synthetic route includes the reduction of spirocyclic oxetanyl nitriles . The reaction conditions typically involve the use of reducing agents and specific catalysts to achieve the desired transformation. Industrial production methods may vary, but they generally follow similar principles, ensuring scalability and efficiency.
Analyse Chemischer Reaktionen
3-Benzyl-1-ethoxy-3-azabicyclo[3.2.0]heptane-2,4-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
This compound has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential interactions with biological systems. In medicine, it could be explored for its potential therapeutic properties. Additionally, it has industrial applications, particularly in the development of new materials and chemical processes .
Wirkmechanismus
The mechanism of action of 3-Benzyl-1-ethoxy-3-azabicyclo[3.2.0]heptane-2,4-dione involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways can vary depending on the context of its use. it generally exerts its effects by binding to specific receptors or enzymes, thereby modulating their activity .
Vergleich Mit ähnlichen Verbindungen
3-Benzyl-1-ethoxy-3-azabicyclo[3.2.0]heptane-2,4-dione can be compared with other similar compounds such as 3-azabicyclo[3.2.0]heptane-2,4-dione and 8-azabicyclo[3.2.1]octane. These compounds share similar bicyclic structures but differ in their specific substituents and functional groups.
Eigenschaften
Molekularformel |
C15H17NO3 |
|---|---|
Molekulargewicht |
259.30 g/mol |
IUPAC-Name |
3-benzyl-1-ethoxy-3-azabicyclo[3.2.0]heptane-2,4-dione |
InChI |
InChI=1S/C15H17NO3/c1-2-19-15-9-8-12(15)13(17)16(14(15)18)10-11-6-4-3-5-7-11/h3-7,12H,2,8-10H2,1H3 |
InChI-Schlüssel |
ASHULSBNOWMDBF-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC12CCC1C(=O)N(C2=O)CC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


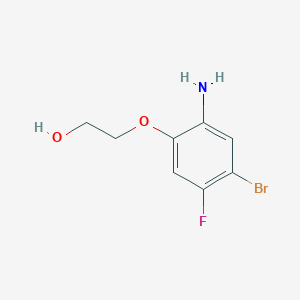
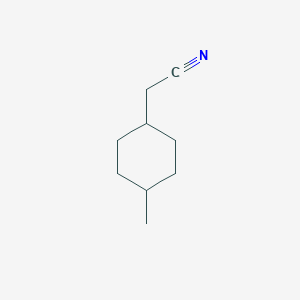
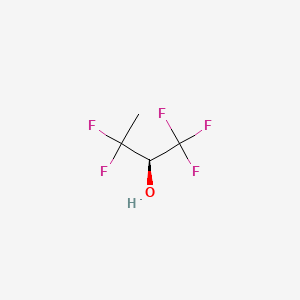
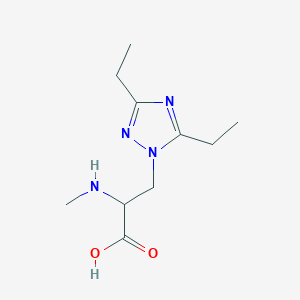
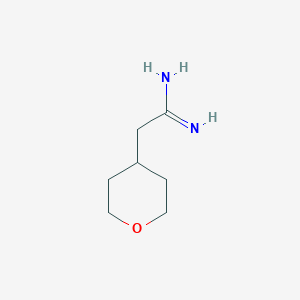
![N-methyl-3-[(piperazin-1-yl)methyl]benzamidedihydrochloride](/img/structure/B13617227.png)

